molecular formula C15H9ClN2O3 B2592050 4-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide CAS No. 49545-93-9

4-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide

Cat. No.: B2592050
CAS No.: 49545-93-9
M. Wt: 300.7
InChI Key: NTJIEOKKXSONOE-UHFFFAOYSA-N
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Description

4-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a chemical compound known for its potential applications in various scientific fields. It is characterized by the presence of a chloro group, a benzamide moiety, and an isoindole structure. This compound has garnered interest due to its unique chemical properties and potential biological activities.

Mechanism of Action

Target of Action

The primary target of the compound 4-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is the metabotropic glutamate receptor (mGluRs), specifically mGluR5 . This receptor plays a crucial role in the central nervous system, influencing various physiological functions and pathological conditions .

Mode of Action

This compound acts as a positive allosteric modulator (PAM) of the mGluR5 . It potentiates mGluR5 responses by actions at a site that overlaps with the binding site of other allosteric modulators of this receptor . This interaction results in an enhancement of the receptor’s response to its natural ligand, glutamate .

Biochemical Pathways

The action of this compound on mGluR5 affects the glutamatergic neurotransmission pathway . This pathway is involved in various physiological processes, including learning, memory, and pain perception . The potentiation of mGluR5 responses by the compound can influence these processes .

Result of Action

The molecular and cellular effects of this compound’s action include the potentiation of mGluR5 responses . This can result in enhanced glutamatergic neurotransmission, which can influence various physiological processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the presence of other allosteric modulators could potentially affect the compound’s interaction with mGluR5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide typically involves a series of organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with 1,3-dioxo-2,3-dihydro-1H-isoindole-5-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted benzamide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzamides.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is unique due to its distinct binding site and mechanism of action as a positive allosteric modulator. This uniqueness makes it a valuable compound for studying receptor modulation and developing potential therapeutic agents.

Properties

IUPAC Name

4-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3/c16-9-3-1-8(2-4-9)13(19)17-10-5-6-11-12(7-10)15(21)18-14(11)20/h1-7H,(H,17,19)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJIEOKKXSONOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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